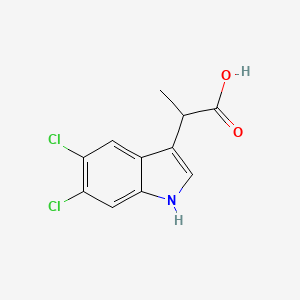

2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid

Description

Contextualization within Indole (B1671886) Chemistry and Medicinal Chemistry Scaffolds

The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a versatile scaffold due to its ability to interact with a wide array of biological targets. nih.gov The indole nucleus is present in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biology. nih.gov In drug discovery, indole derivatives have been successfully developed into anticancer, anti-inflammatory, and antimicrobial agents, among others. nih.gov

The propanoic acid functional group is also a common feature in many biologically active molecules, often contributing to improved pharmacokinetic properties and serving as a key interaction point with protein binding sites. The combination of the indole core with a propanoic acid side chain, as seen in indole-3-propanoic acid and its derivatives, has led to the exploration of these compounds for a variety of therapeutic applications.

Rationale for Research Focus on Dichloroindole Propanoic Acid Frameworks

The introduction of halogen atoms, such as chlorine, onto the indole scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. Dichloro-substitution, as in the 5,6-dichloro arrangement of the compound in focus, can further enhance these effects, making such frameworks attractive for targeted research. The specific placement of these chlorine atoms can influence the electronic distribution of the indole ring and create specific steric interactions, potentially leading to enhanced potency and selectivity for a particular biological target. The propanoic acid side chain at the 3-position of the indole ring provides a crucial acidic moiety that can participate in hydrogen bonding and ionic interactions, which are often critical for receptor binding and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-(5,6-dichloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-5(11(15)16)7-4-14-10-3-9(13)8(12)2-6(7)10/h2-5,14H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMMJRBZBKGNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC(=C(C=C21)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Indole Propanoic Acid Scaffolds

Established Synthetic Pathways for Indole (B1671886) Core Formation

The formation of the indole nucleus is the foundational step in the synthesis of many complex heterocyclic compounds. Several named reactions have become standard methods for this purpose, each offering distinct advantages depending on the desired substitution pattern.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used and versatile method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comalfa-chemistry.com The general mechanism proceeds through several key steps: the phenylhydrazone isomerizes to its enamine tautomer, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to break the N-N bond. byjus.com Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org

For the synthesis of a 5,6-dichloroindole (B58420) core, the corresponding 5,6-dichlorophenylhydrazine would be utilized as the starting material. The products of the Japp–Klingemann reaction are often used as the hydrazone intermediates for the Fischer synthesis. wikipedia.orgchemeurope.com In a related synthesis of 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, a Fischer indole rearrangement (also described as a diaza-Cope rearrangement) is the key step to form the dichloroindole ring system. rsc.orgelsevierpure.com

| Aspect | Description |

| Reactants | A substituted phenylhydrazine and an aldehyde or ketone. |

| Conditions | Acidic (Brønsted or Lewis acids like HCl, H₂SO₄, ZnCl₂, BF₃). wikipedia.orgalfa-chemistry.com |

| Key Intermediate | Phenylhydrazone, which isomerizes to an enamine. byjus.com |

| Core Mechanism | wikipedia.orgwikipedia.org-Sigmatropic rearrangement followed by cyclization and ammonia elimination. wikipedia.orgnih.gov |

| Product | Substituted indole. |

The Japp–Klingemann reaction is a powerful tool for synthesizing the arylhydrazone precursors required for the Fischer indole synthesis. wikipedia.orgchemeurope.com This reaction couples an aryl diazonium salt with a β-keto-acid or a β-keto-ester. wikipedia.org The mechanism involves the deprotonation of the β-keto-ester, followed by nucleophilic addition of the resulting enolate to the diazonium salt. wikipedia.org The intermediate azo compound undergoes hydrolysis and decarboxylation to yield the final hydrazone. wikipedia.org

This methodology has been successfully applied to the synthesis of precursors for dichloro-substituted indole propanoic acids. For instance, the synthesis of a key precursor for 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid was achieved via a Japp–Klingemann condensation between 3,5-dichlorophenyldiazonium chloride and deprotonated 2-(ethoxycarbonyl)cyclopentanone. rsc.orgelsevierpure.com This approach provides a reliable route to the specifically substituted phenylhydrazones needed to construct complex indole targets. rsc.orgelsevierpure.com

| Reactant Type 1 | Reactant Type 2 | Product | Application |

| Aryl diazonium salt (e.g., 3,5-dichlorophenyldiazonium chloride). rsc.orgelsevierpure.com | β-keto-ester or β-keto-acid (e.g., 2-(ethoxycarbonyl)cyclopentanone). rsc.orgelsevierpure.com | Arylhydrazone. wikipedia.org | Intermediate for Fischer Indole Synthesis. wikipedia.orgchemeurope.com |

While classical methods construct the indole core, modern palladium-catalyzed reactions are invaluable for its subsequent functionalization. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at various positions on the indole ring through C-H activation. beilstein-journals.orgnih.gov The regioselectivity of these reactions, such as directing functionalization to the C2 or C3 position, can often be controlled by the choice of directing groups, ligands, and reaction conditions. beilstein-journals.org

An adaptation known as the Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the classical method. wikipedia.org Such catalytic systems are instrumental in building molecular complexity on a pre-formed indole scaffold, enabling the synthesis of a wide array of functionalized derivatives. mdpi.com

| Reaction Type | Catalyst System | Purpose |

| Intermolecular Alkenylation | Pd(OAc)₂ / Cu(OAc)₂ | C3-alkenylation of unprotected indoles. beilstein-journals.org |

| Directed Alkenylation | PdCl₂(MeCN)₂ / Cu(OAc)₂ | C2-alkenylation using an N-(2-pyridyl)sulfonyl directing group. beilstein-journals.org |

| Buchwald Modification | Palladium catalyst | Formation of N-arylhydrazone precursors from aryl bromides. wikipedia.org |

The critical ring-forming, or cyclization, step is central to any indole synthesis. In the Fischer method, this is accomplished through an intramolecular wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the attack of a nitrogen atom on an imine carbon to close the ring. nih.gov

Beyond this classical approach, various other cyclization strategies have been developed. Palladium-catalyzed reactions, for example, can achieve cyclization through different mechanisms, including cycloisomerization cascades. rsc.org Another strategy involves an Ugi multicomponent reaction to assemble a linear precursor, which is then subjected to an acid-induced cyclization to form the indole-2-carboxamide core in a metal-free process. rsc.org The specific strategy chosen depends on the available starting materials and the desired substitution pattern of the final indole propanoic acid.

| Strategy | Description |

| Fischer Indole Synthesis | Involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an enehydrazine intermediate, followed by nucleophilic attack and ammonia elimination to form the aromatic ring. wikipedia.orgnih.gov |

| Palladium-Catalyzed Cyclization | Employs a palladium catalyst to facilitate the intramolecular ring closure of a suitably functionalized precursor, often via a cycloisomerization mechanism. mdpi.comrsc.org |

| Acid-Induced Cyclization | Uses a strong acid to promote the ring closure of a linear precursor, such as an adduct from an Ugi multicomponent reaction, to yield the indole core. rsc.org |

Functional Group Interconversions and Ester Chemistry

Once the substituted indole core is established, functional group interconversions are necessary to arrive at the final target molecule, 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid. The manipulation of the carboxylic acid side chain via ester chemistry is a key final step.

The synthesis of racemic 2-(5,6-dichloro-3-indolyl)propionic acid has been achieved from 5,6-dichloroindole-3-acetic acid through a sequence involving esterification, further functionalization, and ultimately, a double hydrolysis step to liberate the final carboxylic acid. nih.gov

Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.org Base-catalyzed hydrolysis, also known as saponification, is often preferred because the reaction is irreversible, as the carboxylate salt is formed. libretexts.org Subsequent acidification then yields the desired carboxylic acid. libretexts.org Studies on related indole-3-acetic acid esters show they are susceptible to hydrolysis even under mildly alkaline conditions (pH 9 or above). nih.govoup.com

This chemistry is also crucial for resolving enantiomers. In the synthesis of the optically active forms of 2-(5,6-dichloro-3-indolyl)propionic acid, the racemic acid was converted to diastereomeric esters using (S)-(-)-1-phenylethyl alcohol. nih.gov After separating these diastereomers by HPLC, the individual esters were hydrolyzed using p-toluenesulfonic acid (p-TsOH) to yield the pure enantiomers of the final propanoic acid. nih.gov

| Process | Reagents/Conditions | Purpose |

| Esterification | Alcohol, Acid Catalyst (e.g., for Fischer esterification) or coupling agents (e.g., DCC). acs.org | Protection of a carboxylic acid or creation of an intermediate for further reaction. nih.gov |

| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄, p-TsOH), heat. nih.govlibretexts.org | Cleavage of an ester to form a carboxylic acid. Used for resolving diastereomeric esters. nih.gov |

| Base-Catalyzed Hydrolysis (Saponification) | Dilute strong base (e.g., NaOH, KOH), heat. libretexts.orgresearchgate.net | Irreversible cleavage of an ester to form a carboxylate salt. libretexts.org |

Preparation of Labeled Analogs for Research Applications

To investigate the biological activity and molecular interactions of compounds like this compound, researchers often prepare isotopically labeled analogs. These labeled molecules are invaluable tools in various biochemical and pharmacological assays.

Synthesis of Tritium-Labeled Indole Carboxylic Acid Derivatives for Radioligand Binding Studies

Tritium (B154650) (³H) is a commonly used radioisotope for labeling drug candidates due to its relatively long half-life and the low energy of its beta emission. mdpi.com Tritium-labeled compounds are particularly useful as radioligands in binding studies to characterize receptor affinity and density. nih.govnih.gov

The synthesis of tritium-labeled indole derivatives can be achieved through several methods. A prevalent strategy involves the introduction of a tritium-labeled alkyl group, such as a methyl group, onto a precursor molecule. nih.gov For example, a desmethyl precursor of an indole derivative can be alkylated using tritium-labeled iodomethane (B122720) ([³H₃]CI) to produce the desired radioligand with high specific activity. nih.gov This method was successfully used to synthesize [³H]-LY186126, a tritium-labeled indolidan (B1671892) analogue, which enabled the characterization of its binding to myocardial membrane vesicles. nih.gov

Other established techniques for tritium labeling include catalytic hydrogen-tritium exchange, tritiodehalogenation, and reduction of a suitable precursor with a tritiated hydride reagent. mdpi.com The choice of method depends on the specific structure of the molecule and the desired position of the label.

Radioligand binding studies using these tritium-labeled indole derivatives allow for the determination of key pharmacological parameters. These include the equilibrium dissociation constant (Kd), which indicates the affinity of the radioligand for the receptor, and the maximum binding capacity (Bmax), which represents the total concentration of receptors in the tissue. nih.gov In a study of the cardiotonic agent [³H]-LY186126, binding to myocardial vesicles was found to be saturable, with high affinity. nih.gov The data obtained from such studies are crucial for understanding the structure-activity relationships and the pharmacological relevance of new compounds. nih.govnih.gov

| Radioligand | Tissue/Preparation | Binding Parameter | Value | Reference |

|---|---|---|---|---|

| [³H]-LY186126 | Myocardial Membrane Vesicles | Kd (Dissociation Constant) | 4.1 nM | nih.gov |

| Bmax (Maximum Binding Capacity) | 383 fmol/mg protein | nih.gov |

An extensive review of scientific literature reveals a significant lack of available preclinical data for the specific compound This compound concerning the biological and pharmacological activities outlined in the user's request.

Searches for this compound's interaction with the G Protein-Coupled Receptor 17 (GPR17), the N-Methyl-D-aspartate (NMDA) receptor, the adenylate cyclase pathway, Fatty Acid-Binding Protein 4 (FABP4), acetylcholinesterase, tyrosine kinases, and the proteasome did not yield specific research findings.

It is important to note that a similarly named, but structurally distinct, compound, 3-(2-carboxy-4,6-dichloro-indol-3-yl)-propionic acid (also known as MDL29,951), has been documented in the literature as a GPR17 agonist and an NMDA receptor antagonist. However, due to the strict instruction to focus solely on This compound , the data pertaining to MDL29,951 or other indole derivatives cannot be used.

The only specific research found for This compound relates to its synthesis and activity as a plant auxin, which falls outside the scope of the requested pharmacological article.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for each specified section and subsection based on currently available public information. Fulfilling the request would necessitate presenting data from incorrect compounds, which would violate the core requirements of this task.

Cellular and Biochemical Assay Development

Comprehensive searches of scientific literature and databases have yielded no available data regarding the use of this compound in the development or application of the following cellular and biochemical assays.

Calcium Mobilization Assays for Receptor Activation Quantification

There are currently no published studies that have utilized calcium mobilization assays to quantify the activation of any receptor by this compound. This includes a lack of data on its potential agonistic or antagonistic effects on G-protein coupled receptors (GPCRs) or other channels that result in intracellular calcium flux.

Dynamic Mass Redistribution Assays

No research has been found that employs dynamic mass redistribution (DMR) assays to investigate the cellular response to this compound. DMR assays are a label-free technology used to monitor integrated cellular responses, and there is no information on the application of this technique to the specified compound.

In Vitro Studies on Cell Proliferation (e.g., Cancer Cell Lines)

There is a lack of available scientific literature detailing in vitro studies on the effect of this compound on the proliferation of any cell lines, including cancer cell lines. Consequently, there is no data to report on its potential cytotoxic or cytostatic properties.

Investigational Biological Properties in Model Systems

Investigations into the potential therapeutic properties of this compound in various model systems are not documented in the current body of scientific literature.

Antimicrobial Activity Investigations (Bacteria, Fungi)

There are no available studies that have investigated the antimicrobial activity of this compound against any bacterial or fungal species. Therefore, data such as minimum inhibitory concentrations (MIC) or minimum bactericidal/fungicidal concentrations (MBC/MFC) for this compound are not available.

Anti-inflammatory Properties in Cellular Models

No preclinical studies in cellular models have been published that explore the anti-inflammatory properties of this compound. Research into its effects on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes, has not been reported.

Anticancer Potential and Biochemical Pathway Influence

No preclinical data is available for this compound.

Biological Activity and Mechanism of Action

Role as a Plant Growth Regulator (Auxin)

Significant research has been conducted on the biological activity of 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid as a plant auxin. nih.gov Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development.

Studies have demonstrated that this compound exhibits potent auxin activity. In fact, its inhibitory activity on hypocotyl growth in Chinese cabbage was found to be stronger than that of its precursor, 5,6-dichloroindole-3-acetic acid (5,6-Cl₂-IAA). nih.gov

The biological effects of both the (S)-(+)- and (R)-(-)-enantiomers have been investigated. Interestingly, no significant difference was observed between the two enantiomers in their hypocotyl growth-inhibiting activity on Chinese cabbage. nih.gov However, when tested for their coleoptile elongating activity in Avena sativa (oat), the activity of the enantiomers was found to be approximately one-third of that of 5,6-Cl₂-IAA. nih.gov

The table below summarizes the observed biological activities of this compound in plants.

| Plant Model | Biological Effect | Comparative Potency |

| Chinese Cabbage | Hypocotyl growth inhibition | Stronger than 5,6-dichloroindole-3-acetic acid |

| Avena sativa | Coleoptile elongation | Approximately one-third the activity of 5,6-dichloroindole-3-acetic acid |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Halogenation on Biological Activity and Receptor Affinity

The halogenation of the indole (B1671886) ring is a critical determinant of the biological activity of auxin-like compounds, including 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid. The presence, position, and nature of halogen substituents can significantly modulate the molecule's potency and its interaction with auxin receptors. mdpi.com

For this compound, the dichlorination at the 5 and 6 positions of the indole ring results in a compound with potent auxin-like activity. nih.gov When compared to its parent compound, 5,6-dichloroindole-3-acetic acid (5,6-Cl2-IAA), the propanoic acid derivative exhibits stronger hypocotyl growth-inhibiting activity in Chinese cabbage. nih.gov This suggests that the 5,6-dichloro substitution pattern is highly favorable for this specific biological response. Generally, halogenation is thought to increase the stability of the auxin molecule, potentially protecting it from metabolic degradation within the plant. mdpi.com

The position of the chlorine atoms is crucial. For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA) is known to be one of the most potent natural auxins, requiring a much lower concentration to elicit the same physiological effects as the non-halogenated indole-3-acetic acid (IAA). mdpi.com Studies on 5,6-dichloro-indole-3-acetic acid (DCIAA) have shown it effectively inhibits root elongation and alters microtubule organization in lettuce roots, demonstrating potent auxin activity. nih.gov This indicates that substitutions on the benzene (B151609) portion of the indole ring are well-tolerated and can enhance activity.

The enhanced activity of halogenated auxins may be linked to altered affinity for auxin receptors, such as the TIR1/AFB family of F-box proteins. mdpi.comfrontiersin.org While direct receptor affinity data for this compound is not extensively detailed in the available literature, the potent biological effects observed imply a strong and effective interaction with the auxin perception and signaling machinery. nih.govnih.gov

Table 1: Comparative Biological Activity of Halogenated Indole Acids

| Compound | Substitution | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound | 5,6-Dichloro | Stronger hypocotyl growth-inhibition in Chinese cabbage compared to 5,6-Cl2-IAA. | nih.gov |

| 5,6-Dichloroindole-3-acetic acid (5,6-Cl2-IAA) | 5,6-Dichloro | Potent auxin; inhibits root elongation in lettuce. | nih.govnih.gov |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | 4-Chloro | Highly potent natural auxin; ten times more active than IAA in some assays. | mdpi.com |

| Indole-3-acetic acid (IAA) | Unsubstituted | Baseline natural auxin activity. | mdpi.com |

Effects of Carboxylic Acid Position and Derivatives on Activity

The structure of the side chain at the C3 position of the indole ring, particularly the carboxylic acid group, is fundamental to auxin activity. In this compound, the propanoic acid moiety plays a significant role in defining its specific biological profile.

When comparing this compound to its acetic acid counterpart, 5,6-Cl2-IAA, distinct differences in activity are observed. While this compound shows stronger inhibition of hypocotyl growth, its activity in promoting coleoptile elongation in Avena sativa is only about one-third that of 5,6-Cl2-IAA. nih.gov This demonstrates that extending the carboxylic acid side chain from acetic to propanoic acid modulates the compound's activity, making it more effective in some assays and less so in others. This differential activity may stem from altered binding kinetics at the auxin receptor site or differences in transport and metabolism.

The presence of a methyl group at the alpha position of the side chain (as in a propanoic acid versus an acetic acid) can also influence stereochemistry, which is often a critical factor in biological activity. However, for this compound, studies on its separated enantiomers, (S)-(+)- and (R)-(-)-5,6-Cl2-2-IPA, showed no significant difference in their hypocotyl growth-inhibiting activity or their coleoptile elongating activity. nih.gov This lack of stereospecificity in the tested assays for this particular compound is a noteworthy finding.

Derivatives of the carboxylic acid group, such as esters or amides, would generally be expected to be inactive until hydrolyzed back to the free acid, as the negatively charged carboxylate is considered essential for binding to the auxin receptor pocket. nih.gov

Substituent Effects at Indole Ring Positions (e.g., N1, 4, 5, 6, 7)

Substituents at various positions on the indole ring can have a profound impact on the activity of auxin analogs. For this compound, the focus is on the halogen substitutions at positions 5 and 6.

Positions 5 and 6: As established, dichlorination at these positions yields a potent auxin. nih.gov This region of the indole ring is a common site for substitution in synthetic auxins, and electron-withdrawing groups like chlorine are generally favorable for activity. researchgate.net

Position N1: The N1 position of the indole ring is typically unsubstituted in natural auxins. N-alkylation or N-arylation can drastically alter the compound's properties. While no specific data for N1 substitution of this compound is available, in other classes of indole-based bioactive molecules, N1 substitution is a key strategy for modulating receptor affinity and selectivity. nih.gov For auxin activity, an unsubstituted N1 position is generally considered optimal for interaction with the TIR1 receptor. nih.gov

Position 4: Substitution at the 4-position can lead to very high potency, as seen in 4-Cl-IAA. mdpi.com However, in other indole derivatives developed for different targets, substitution at this position was found to be the least favorable for activity, indicating that the impact of substitution is highly context-dependent. researchgate.net

Position 7: In some SAR studies of indole derivatives, substitution at the 7-position has been found to be favorable. researchgate.net For auxin-like activity, the effects of substitution at this position are less commonly documented than at positions 4, 5, and 6.

The specific combination of the 5,6-dichloro pattern appears to provide a balanced electronic and steric profile that enhances the auxin activity of the indole propanoic acid scaffold. nih.gov

Conformational Analysis and Ligand-Receptor Interaction Hypotheses

The primary receptors for auxins like IAA are the TIR1/AFB family of F-box proteins. nih.govwashington.edu Auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein. nih.gov This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby activating auxin-responsive gene expression. nih.gov

For this compound to be active, it must fit within the auxin-binding pocket of a TIR1/AFB receptor. Key hypothetical interactions include:

The carboxylic acid side chain is crucial. The carboxylate group likely forms a hydrogen bond network with specific residues at the bottom of the binding pocket, anchoring the molecule. nih.gov

The indole ring fits into the hydrophobic core of the pocket. The N-H group of the indole is thought to form a key hydrogen bond with a residue in the receptor. nih.gov

The flexibility of the propanoic acid side chain allows for some conformational freedom, which could be important for achieving an optimal binding pose. However, the lack of significant difference in activity between the (R) and (S) enantiomers suggests that, for this particular compound, the orientation of the alpha-methyl group is not a critical determinant for binding or activity in the assays performed. nih.gov This may imply that the binding pocket can accommodate either configuration without a significant loss of affinity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Target Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Given that 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid is recognized as a potent auxin, its primary molecular target is the auxin receptor system in plants. nih.gov The core of this system is the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. nih.gov Auxin molecules function as a "molecular glue," stabilizing the interaction between TIR1/AFB proteins and Aux/IAA transcriptional repressors, leading to the degradation of the latter and subsequent activation of auxin-responsive genes. nih.gov

Molecular docking studies of auxin analogs with the TIR1 receptor have elucidated the key structural features required for binding. nih.gov The indole (B1671886) ring of natural auxins like indole-3-acetic acid (IAA) fits into a hydrophobic pocket, while the carboxylate side chain forms crucial interactions with nearby amino acid residues. nih.govnih.gov

For this compound, it is predicted that the dichloro-substituted indole ring would occupy this same hydrophobic pocket within the TIR1 binding site. The propanoic acid side chain would then be positioned to interact with the key residues responsible for recognizing the carboxylate group, thus mimicking the binding of IAA and triggering the downstream signaling cascade. The chlorine atoms at the 5 and 6 positions of the indole ring are expected to enhance the binding affinity through increased hydrophobic interactions within the pocket, contributing to its high auxin activity. nih.gov

| Predicted Interaction | Interacting Moiety of this compound | Corresponding Region of TIR1 Receptor |

| Hydrophobic Interactions | Dichloro-indole ring | Hydrophobic pocket |

| Hydrogen Bonding/Ionic Interactions | Carboxylate group of the propanoic acid side chain | Key amino acid residues |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the electronic structure of molecules. These calculations provide insights into properties like electron distribution, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential, which are critical for understanding a molecule's reactivity and intermolecular interactions.

For this compound, the presence of two chlorine atoms on the indole ring significantly influences its electronic properties. Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond (inductive effect), but it can also donate electron density through its lone pairs into the pi system (resonance effect).

DFT studies on substituted indoles have shown that electron-withdrawing groups, such as chlorine, can alter the electron density distribution and the energies of the frontier molecular orbitals. rsc.orgchemrxiv.org In the case of this compound, the chlorine atoms are expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification of the electronic structure can impact the molecule's ability to participate in charge-transfer interactions, which are often important for receptor binding.

| Property | Predicted Influence of 5,6-Dichloro Substitution |

| Electron Density | Withdrawal from the indole ring (inductive effect) |

| HOMO-LUMO Gap | Likely altered compared to the unsubstituted parent compound |

| Electrostatic Potential | Negative potential concentrated around the carboxylate group |

Ligand-Based and Structure-Based Drug Design Approaches

The knowledge of this compound as a potent auxin provides a foundation for both ligand-based and structure-based drug design approaches to develop new molecules with similar or modified activities.

Ligand-Based Drug Design: This approach relies on the knowledge of a set of molecules known to bind to a biological target. In the absence of a known 3D structure of the receptor, the common chemical features of active molecules are used to create a pharmacophore model. Given the numerous known synthetic auxins, a pharmacophore model for auxin activity would include features like an aromatic ring system and a carboxylate group separated by a specific distance. nih.gov this compound fits this model well and can be used as a template to design novel analogs with potentially enhanced or more selective activities. Quantitative Structure-Activity Relationship (QSAR) studies on a series of indolepropanoic acid derivatives could further refine the understanding of how different substituents affect auxin activity. nih.gov

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the biological target, in this case, the TIR1 auxin receptor. nih.govacs.org With the crystal structure of TIR1 in complex with auxin, medicinal chemists can rationally design new ligands that fit optimally into the binding pocket. nih.gov For example, modifications to the indole ring or the propanoic acid side chain of this compound can be explored in silico to predict their impact on binding affinity and selectivity. This approach allows for the design of novel auxin agonists or even antagonists by targeting specific interactions within the receptor's binding site. acs.org

| Design Approach | Basis | Application for this compound |

| Ligand-Based | Analysis of known active molecules | Use as a template for designing new auxins based on a common pharmacophore. |

| Structure-Based | Utilization of the 3D structure of the target receptor (TIR1) | Rational design of analogs with improved binding affinity or modified activity. |

Computational Predictions of Pharmacodynamic Properties (e.g., receptor binding affinities, selectivity)

Computational methods can be used to predict the pharmacodynamic properties of a compound, such as its binding affinity for a receptor and its selectivity for different receptor subtypes. These predictions are valuable in the early stages of drug discovery for prioritizing compounds for further experimental testing.

Computational techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the relative binding affinities of a series of analogs. By starting with the known activity of this compound, these methods could predict how modifications to its structure would alter its binding affinity for the TIR1 receptor.

Furthermore, computational approaches can be employed to predict the selectivity of a compound for different receptor subtypes. The TIR1/AFB family in plants consists of several members with varying specificities for different auxins. nih.gov In silico screening of this compound against models of different TIR1/AFB family members could provide insights into its potential selectivity profile, helping to explain its specific biological effects.

| Pharmacodynamic Property | Basis of Prediction | Relevance to this compound |

| Receptor Binding Affinity | Potent auxin activity observed in biological assays. nih.gov | Suggests high affinity for the TIR1/AFB receptors. |

| Receptor Selectivity | Differential binding to various receptor subtypes. | Computational screening could predict its selectivity profile among TIR1/AFB family members. |

High-Resolution Mass Spectrometry for Metabolite Identification in Preclinical Models

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the metabolic fate of compounds in preclinical studies. chromatographyonline.comnih.gov Its high sensitivity, selectivity, and mass accuracy (typically ≤5 ppm) enable the confident determination of elemental compositions for metabolites, which is a critical first step in their structural elucidation. chromatographyonline.comijpras.com The general workflow for identifying metabolites of this compound in a preclinical model, such as in vitro incubation with liver microsomes or analysis of plasma from dosed animals, involves several key stages.

Initially, samples are analyzed using liquid chromatography coupled to an HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. nih.govijpras.com Full-scan mass spectral data is acquired over a wide mass range to capture the parent compound and all potential metabolites. nih.gov This is often done using data-dependent acquisition, where ions of interest trigger the acquisition of MS/MS fragmentation spectra. nih.gov

Data processing is the subsequent step, where specialized software tools are used to mine the complex dataset. nih.gov Techniques like mass defect filtering, isotope pattern matching, and background subtraction help to distinguish drug-related material from the complex biological matrix. nih.gov Since this compound contains two chlorine atoms, its metabolites will exhibit a characteristic isotopic pattern, aiding in their identification.

Once potential metabolites are flagged, their elemental compositions are determined from the accurate mass measurement of their molecular ions. chromatographyonline.com Common metabolic transformations for indole-containing compounds include oxidation (hydroxylation), demethylation, and conjugation with endogenous molecules like glucuronic acid or sulfate. chromatographyonline.comupsc.se The final step is structural confirmation by comparing the MS/MS fragmentation pattern of the metabolite with that of the parent drug. chromatographyonline.com Shared fragment ions often indicate a common core structure, while mass shifts in fragments can pinpoint the site of metabolic modification.

Table 1: Plausible Metabolites of this compound and their HRMS Signatures

| Metabolic Reaction | Plausible Metabolite Structure | Mass Change | Expected Exact Mass [M-H]⁻ | Key HRMS Observation |

|---|---|---|---|---|

| Hydroxylation | Hydroxylated this compound | +15.9949 Da | 273.9785 | Accurate mass shift corresponding to the addition of one oxygen atom. |

| Glucuronidation | This compound glucuronide | +176.0321 Da | 434.0131 | Accurate mass shift corresponding to the addition of a C₆H₈O₆ moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their local electronic environment. For this compound, distinct signals would be expected for the indole N-H proton, the aromatic protons on the indole ring (at positions 2, 4, and 7), and the protons of the propanoic acid side chain (α-CH and β-CH₃). The dichlorosubstitution at positions 5 and 6 simplifies the aromatic region, leaving signals for H-4 and H-7, which would appear as singlets.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct resonances for the eight carbons of the dichloroindole ring system, the carboxyl carbon, and the two aliphatic carbons of the propanoic acid side chain.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For the target molecule, a key correlation would be observed between the α-proton and the methyl protons of the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, correlations from the α-proton of the side chain to the C2 and C3 carbons of the indole ring would confirm the attachment point of the side chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification/Key Correlations |

|---|---|---|---|

| N-H | ~11.0 | - | Broad singlet, typical for indole N-H. |

| C2 | - | ~125 | HMBC correlation with H-2. |

| H-2 | ~7.2 | - | Singlet, characteristic of the indole 2-position proton. |

| C3 | - | ~112 | HMBC correlation with side-chain protons. |

| C3a | - | ~127 | Quaternary carbon. |

| C4 | - | ~122 | HMBC correlation with H-4. |

| H-4 | ~7.6 | - | Singlet, downfield due to proximity of electron-withdrawing chlorine. |

| C5 | - | ~120 | Quaternary carbon bearing chlorine. |

| C6 | - | ~120 | Quaternary carbon bearing chlorine. |

| C7 | - | ~113 | HMBC correlation with H-7. |

| H-7 | ~7.4 | - | Singlet. |

| C7a | - | ~135 | Quaternary carbon. |

| α-CH | ~3.8 (quartet) | ~35 | COSY correlation with β-CH₃; HSQC correlation to Cα. |

| β-CH₃ | ~1.5 (doublet) | ~18 | COSY correlation with α-CH; HSQC correlation to Cβ. |

| COOH | ~12.5 | ~175 | Broad singlet for carboxylic acid proton; quaternary carbon. |

*Predicted values are based on data for similar structures like indole-3-propanoic acid and indole-3-acetic acid and expected substituent effects. nih.govbmrb.io Solvent: DMSO-d₆.

Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., HPLC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds and for isolating them from reaction mixtures. nih.gov For an aromatic carboxylic acid like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov

The method involves injecting the sample onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then used to elute the components. mdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For acidic compounds, a modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to suppress the ionization of the carboxyl group, ensuring good peak shape and reproducible retention times. nih.gov

Purity is assessed by monitoring the column effluent with a detector, most commonly an ultraviolet (UV) detector set to a wavelength where the indole chromophore absorbs strongly (around 280 nm). A pure sample should ideally result in a single, sharp chromatographic peak. The presence of other peaks indicates impurities, which could be unreacted starting materials, by-products, or degradation products.

Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides an even more powerful analytical tool. mdpi.commdpi.com While the UV detector indicates the presence and relative quantity of components, the mass spectrometer provides mass information, allowing for the identification of the main compound and the characterization of any impurities based on their mass-to-charge ratios and fragmentation patterns. This is invaluable for confirming the identity of the desired product and understanding the impurity profile of a research sample.

Table 3: Typical RP-HPLC-MS/MS Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 100 x 2.1 mm, 2.7 µm | Provides efficient separation of small aromatic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid suppresses ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for elution. |

| Gradient | 5% to 95% B over 10 minutes | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| UV Detection | 280 nm | Monitors the indole chromophore. |

| MS Ionization | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes the carboxylic acid to [M-H]⁻. |

| MS/MS Scan | Product ion scan of m/z 257.99 | Fragments the parent ion to confirm its identity and identify impurities. |

Conclusion

Pharmacological Characterization in Preclinical Research Models

Pharmacodynamic Profiling in In Vivo Animal Models (e.g., GPR17-mediated effects)

A comprehensive review of scientific literature and preclinical research databases did not yield specific data regarding the in vivo pharmacodynamic profile of 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid in animal models. Consequently, there are no available research findings detailing its effects, including any potential GPR17-mediated activities, in a preclinical in vivo setting. Research often focuses on related compounds, but specific information for this molecule remains unpublished.

In Vitro Metabolism Studies (e.g., enzymatic transformations, metabolite identification in research samples)

There is no specific information available in published scientific literature concerning the in vitro metabolism of this compound. Standard preclinical research protocols for characterizing a compound's metabolic fate typically involve in vitro systems such as liver microsomes, S9 fractions, or hepatocytes to identify metabolic pathways and potential metabolites. nih.govflinders.edu.au These studies help determine which cytochrome P450 (CYP) enzymes or other enzymatic systems are responsible for the biotransformation of a new chemical entity. nih.gov However, no studies detailing the specific enzymatic transformations or identifying the metabolites of this compound have been publicly reported.

Research Applications and Future Directions

Significance as a Lead Compound or Scaffold in Drug Discovery Efforts (Preclinical Stages)

There is a significant lack of published preclinical studies investigating 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid as a lead compound or scaffold in drug discovery. While the broader class of indole-containing molecules has been a fruitful area for identifying novel therapeutic agents, including those with anti-cancer and anti-viral properties, specific data on this dichlorinated indolepropanoic acid derivative is scarce. The influence of the dichloro-substitution at the 5 and 6 positions of the indole (B1671886) ring on target binding and selectivity has not been systematically explored in the context of human disease models. Consequently, its potential as a starting point for medicinal chemistry campaigns remains speculative.

Q & A

Basic Research Questions

Q. How can researchers determine the solubility and stability of 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid in various solvents for experimental design?

- Methodological Answer : Solubility can be assessed using a stepwise protocol:

- Prepare saturated solutions in solvents (e.g., DMSO, ethanol, aqueous buffers) at 25°C.

- Quantify solubility via HPLC or UV-Vis spectrophotometry after centrifugation to remove undissolved particles .

- Stability testing involves incubating solutions at 4°C, 25°C, and 37°C over 24–72 hours, followed by LC-MS to monitor degradation products. For polar solvents like water, adjust pH (3–9) to assess acid/base stability .

Q. What spectroscopic methods are optimal for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm indole ring substitution patterns and propanoic acid chain integrity. Chlorine atoms induce distinct deshielding in aromatic regions .

- Mass Spectrometry : High-resolution ESI-MS (e.g., Q-TOF) verifies molecular ion peaks at m/z 300.9909 (Monoisotopic mass) and fragmentation patterns consistent with dichloroindole derivatives .

- HPLC-PDA : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) to quantify purity >95% .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Dose-Response Reproducibility : Validate activity in ≥3 independent assays (e.g., enzyme inhibition, cell viability) using freshly prepared stock solutions to exclude solvent degradation effects .

- Structural Analog Comparison : Test analogs like 4,6-dichloro-2-(ethoxycarbonyl)-1H-indole-3-propanoic acid ( ) to isolate the role of the carboxylic acid group vs. ester derivatives in observed bioactivity .

- Metabolite Screening : Use LC-MS/MS to identify in vitro metabolites that might interfere with bioassays .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Replace traditional acetic acid/sodium acetate systems ( ) with milder catalysts (e.g., DMAP) to reduce side reactions during indole cyclization .

- Temperature Control : Maintain reflux temperatures at 80–90°C to prevent over-oxidation of the propanoic acid chain .

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water (1:1) to achieve >90% purity .

Q. How does the dichloro substitution at positions 5 and 6 of the indole ring influence electronic properties and reactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. Chlorine atoms increase electrophilicity at C-2 and C-4, favoring nucleophilic attacks in coupling reactions .

- Experimental Validation : Compare reaction rates with non-chlorinated indole analogs in Suzuki-Miyaura cross-coupling to quantify electronic effects .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .

- Spill Management : Absorb spills with inert materials (e.g., sand), seal in containers, and dispose as hazardous waste .

- Storage : Store desiccated at –20°C in amber vials to prevent photodegradation and hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.